molecular formula C21H20N2O6S3 B2483356 N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898448-09-4

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2483356
CAS No.: 898448-09-4
M. Wt: 492.58
InChI Key: HYTRANLYMXEVID-UHFFFAOYSA-N
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Description

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with interesting chemical properties and potential applications in various scientific fields. This compound consists of a quinoline derivative conjugated with a benzo-1,4-dioxine structure, further functionalized with thiophene and sulfonamide groups, offering a unique platform for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:

  • Starting Materials: : Begins with commercially available quinoline, thiophene sulfonyl chloride, and benzo-1,4-dioxine derivatives.

  • Intermediate Formation: : Thiophene sulfonyl chloride is reacted with a protected amine derivative of quinoline to form an intermediate sulfonamide.

  • Cyclization and Deprotection: : The intermediate undergoes cyclization under acidic conditions, followed by deprotection to yield the desired tetrahydroquinoline derivative.

  • Final Coupling: : The key intermediate is coupled with benzo-1,4-dioxine-6-sulfonyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial synthesis may employ similar methods but optimized for scale, involving:

  • High-pressure reactors for improved reaction yields.

  • Use of automated synthesis machines for precise control over reaction conditions.

  • Advanced purification techniques like chromatography for isolating high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various types of reactions:

  • Oxidation: : Can be oxidized to form sulfoxides and sulfones.

  • Reduction: : Reduction reactions can target the sulfonyl and nitro groups.

  • Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Halogenated solvents and strong bases for nucleophilic substitutions.

Major Products

  • Oxidation of thiophene groups to sulfoxides.

  • Reduction to amines and secondary alcohols.

  • Substituted products depending on the specific electrophiles or nucleophiles used.

Scientific Research Applications

Chemistry

  • Used as a building block for synthesizing more complex organic molecules.

  • Acts as a ligand in coordination chemistry for metal complex formation.

Biology

  • Used in the synthesis of biologically active molecules, including enzyme inhibitors.

Medicine

  • Investigated for anti-inflammatory and anti-cancer properties.

  • Serves as a scaffold for developing new drugs targeting various diseases.

Industry

  • Utilized in the development of new materials with specific electronic properties.

  • Explored for use in sensors and catalysis due to its unique chemical structure.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action often involves interaction with specific enzymes or receptors due to the presence of sulfonamide and quinoline moieties. These interactions can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Pathways Involved

  • Inhibition of key enzymes in metabolic pathways.

  • Modulation of signal transduction pathways via receptor interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(pyridin-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide.

  • N-(1-(benzofuranyl-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide.

Uniqueness

  • The thiophene group provides unique electronic properties compared to pyridine or benzofuran derivatives.

  • Sulfonyl groups enhance water solubility, making it more versatile for biological applications.

  • The combined structure offers a unique platform for multi-target activity.

This compound holds great promise in various fields, thanks to its multifaceted structure and chemical versatility

Properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S3/c24-31(25,17-7-8-19-20(14-17)29-11-10-28-19)22-16-6-5-15-3-1-9-23(18(15)13-16)32(26,27)21-4-2-12-30-21/h2,4-8,12-14,22H,1,3,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTRANLYMXEVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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